1-Bromo-6-(trimethylammonium)hexyl Bromide

Catalog No.
S680865
CAS No.
32765-81-4
M.F
C9H21Br2N
M. Wt
303.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-6-(trimethylammonium)hexyl Bromide

CAS Number

32765-81-4

Product Name

1-Bromo-6-(trimethylammonium)hexyl Bromide

IUPAC Name

6-bromohexyl(trimethyl)azanium;bromide

Molecular Formula

C9H21Br2N

Molecular Weight

303.08 g/mol

InChI

InChI=1S/C9H21BrN.BrH/c1-11(2,3)9-7-5-4-6-8-10;/h4-9H2,1-3H3;1H/q+1;/p-1

InChI Key

KNKBZYUINRTEOG-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCCCCCBr.[Br-]

Synonyms

6-Bromo-N,N,N-trimethyl-1-hexanaminium Bromide; (6-Bromohexyl)trimethylammonium Bromide;

Canonical SMILES

C[N+](C)(C)CCCCCCBr.[Br-]

1-Bromo-6-(trimethylammonium)hexyl Bromide is a quaternary ammonium compound with the chemical formula C₉H₂₁Br₂N and a molecular weight of approximately 303.08 g/mol. It is characterized by a bromoalkyl chain and a trimethylammonium group, making it a cationic surfactant. The compound appears as a light brown oil and has a melting point in the range of 98-100 °C .

  • Phase transfer catalysis: The combination of a hydrophobic chain and a charged head group makes it a potential candidate for transferring substrates between immiscible phases in catalysis [].
  • Material science: The molecule's structure could be useful in the design of new materials with specific properties due to the interplay of hydrophobic and hydrophilic interactions.

Material Science:

  • Synthesis of functional polymers: (6-Bromohexyl)trimethylammonium bromide can be used as a precursor for the synthesis of cationic conjugated polymers. These polymers have unique properties, such as good water solubility and strong light absorption, making them valuable for applications in areas like light-emitting diodes (LEDs) and organic photovoltaics (OPVs) [].

Biomedical Research:

  • Drug delivery systems: The molecule's cationic nature allows it to interact with negatively charged surfaces like cell membranes. This property can be utilized to develop drug delivery systems where (6-bromohexyl)trimethylammonium bromide acts as a carrier for therapeutic agents, facilitating their delivery to specific cells [].

Analytical Chemistry:

  • Micellar systems: (6-Bromohexyl)trimethylammonium bromide can form micelles, which are self-assembled aggregates in aqueous solutions. These micelles can be used to study various phenomena, including the interaction between different molecules and the behavior of drugs within the body.

Environmental Science:

  • Separation and analysis of environmental pollutants: The molecule's properties allow it to interact with and separate various environmental pollutants, such as heavy metals and organic compounds. This makes it potentially useful for environmental remediation and monitoring studies.
Typical of quaternary ammonium compounds, including:

  • Nucleophilic Substitution: The bromo group can be substituted by nucleophiles, leading to the formation of different derivatives.
  • Hydrolysis: In the presence of water, the bromide can be hydrolyzed, affecting its properties and reactivity.
  • Formation of Complexes: The trimethylammonium moiety can interact with anions or other cations, forming complexes that could be useful in various applications .

This compound exhibits biological activity primarily due to its cationic nature. It has been noted for its:

  • Antimicrobial Properties: The quaternary ammonium structure is known to possess antimicrobial activity, making it potentially useful in disinfectants and antiseptics.
  • Toxicity Concerns: It is classified as harmful if swallowed and can cause severe skin burns and eye damage, indicating that safety precautions are necessary when handling it .

The synthesis of 1-Bromo-6-(trimethylammonium)hexyl Bromide typically involves:

  • Alkylation Reaction: The trimethylammonium salt is reacted with 1-bromohexane in an appropriate solvent (such as acetone or ethanol) under reflux conditions.
  • Purification: The product is then purified through recrystallization or chromatography to isolate the desired compound from unreacted materials and by-products .

1-Bromo-6-(trimethylammonium)hexyl Bromide finds applications in various fields:

  • Surfactants: Due to its surface-active properties, it is used in formulations for cleaning agents and personal care products.
  • Sequestrants: It binds metal ions, thus used in processes requiring impurity removal, especially in biochemical applications .
  • Research Reagent: Utilized in laboratory settings for studying membrane interactions or as a model compound in surfactant research .

Studies on the interactions of 1-Bromo-6-(trimethylammonium)hexyl Bromide reveal its ability to form complexes with various substrates. This includes:

  • Membrane Interactions: Its cationic nature allows it to interact with negatively charged membranes, which can be studied for drug delivery systems.
  • Metal Ion Binding: It shows potential for binding with metal ions, making it useful in analytical chemistry for detecting trace metals .

Several compounds share structural similarities with 1-Bromo-6-(trimethylammonium)hexyl Bromide. These include:

Compound NameMolecular FormulaUnique Features
1-Bromopropyltrimethylammonium BromideC₅H₁₂Br₂NShorter alkyl chain; used primarily in surfactants.
1-Bromo-3-(trimethylammonium)propaneC₇H₁₈Br₂NSimilar functionality but shorter chain; more soluble.
1-Bromo-2-(trimethylammonium)ethaneC₆H₁₅Br₂NSmaller size; used in biological studies due to lower toxicity.

Uniqueness

1-Bromo-6-(trimethylammonium)hexyl Bromide stands out due to its longer hexyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This feature contributes to its efficacy in binding metal ions and interacting with biological membranes more effectively than its counterparts .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

32765-81-4

Dates

Modify: 2023-09-17

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